Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular formula of Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate is CHNO with an average mass of 198.262 Da and a monoisotopic mass of 198.136826 Da . The compound has a high degree of chirality.Physical And Chemical Properties Analysis
Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 282.6±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 52.1±3.0 kJ/mol and a flash point of 124.7±20.4 °C . The compound has a molar refractivity of 53.7±0.4 cm3 .Scientific Research Applications
Synthesis and Derivative Development
Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate and its derivatives are valuable in organic synthesis and medicinal chemistry due to their unique structural properties. The compound serves as a versatile building block for the development of novel compounds with potential applications in drug discovery and development. Meyers et al. (2009) have described efficient synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its usefulness for further selective derivatization on the azetidine and cyclobutane rings. This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (M. J. Meyers, I. Muizebelt, J. van Wiltenburg, David L. Brown, & A. Thorarensen, 2009). Similarly, Burkhard and Carreira (2008) reported on the synthesis of 2,6-diazaspiro[3.3]heptane as a structural surrogate for piperazine, demonstrating its utility in arene amination reactions (Johannes A. Burkhard & E. Carreira, 2008).
Enantioselective Synthesis
Enantioselective approaches to synthesize spirocyclic scaffolds, such as (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, have been developed, showcasing the potential of these compounds in the synthesis of antiviral agents like ledipasvir. López et al. (2020) demonstrated a catalytic and enantioselective preparation of the 4-methyleneproline scaffold, a precursor to the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid (B. López, M. Bartra, Ramon Berenguer, X. Ariza, Jordi García, R. Gómez, & Hèctor Torralvo, 2020).
Amino Acid Analogues
The synthesis of novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, has been explored. These compounds add to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design. Radchenko, Grygorenko, and Komarov (2010) detailed the synthesis, adding to the toolbox for medicinal chemistry and drug design (D. Radchenko, O. Grygorenko, & I. Komarov, 2010).
Supramolecular Chemistry
In supramolecular chemistry, the spirocyclic scaffolds derived from tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate have been employed to study the relationship between molecular and crystal structure, highlighting the importance of substituents in supramolecular arrangements. Graus et al. (2010) discussed the preparation and crystallographic analysis of cyclohexane-5-spirohydantoin derivatives, underscoring the role of substituents on the cyclohexane ring in supramolecular arrangements (Sara Graus, D. Casabona, S. Uriel, C. Cativiela, & J. Serrano, 2010).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-6-10(7-12)4-5-11-10/h11H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVOLHDNUMLNAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718596 |
Source
|
Record name | tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate | |
CAS RN |
1272412-72-2 |
Source
|
Record name | 1,6-Diazaspiro[3.3]heptane-6-carboxylic acid, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272412-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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